An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-benzoimidazole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-benzoimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key scientific processes. The unique structure of this compound allows for various modifications to enhance biological activity, making it a significant asset in medicinal chemistry.[1]
Core Physicochemical Data
The following table summarizes the available quantitative data for 6-chloro-1H-benzoimidazole-2-carboxylic acid and its monohydrate form.
| Property | Value | Form | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | Anhydrous | [2] |
| C₈H₅ClN₂O₂ · H₂O | Monohydrate | [3] | |
| Molecular Weight | 196.59 g/mol | Anhydrous | [2] |
| 214.61 g/mol | Monohydrate | [3] | |
| Melting Point | 156-161 °C | Monohydrate | [3] |
| Appearance | Solid | Anhydrous | [2] |
| Purity | 95% | Anhydrous | [2] |
| 97% | Monohydrate | [3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are standard experimental protocols that can be applied to 6-chloro-1H-benzoimidazole-2-carboxylic acid.
Melting Point Determination
The melting point of an organic solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the finely powdered compound is introduced into a capillary tube, which is then sealed at one end.[4][5] The tube should be tapped gently to pack the sample to a height of 1-2 mm.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.[4]
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure accurate measurement.
-
Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This range represents the melting point. For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[6]
Protocol:
-
Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a buffered solution.[6] The ionic strength of the solution should be kept constant using a salt solution like 0.15 M KCl.[6]
-
Apparatus Calibration: A pH meter with an electrode is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[6]
-
Titration: The solution of the compound is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound.[6]
-
Data Collection: The pH of the solution is recorded at regular intervals as the titrant is added.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified as the steepest point of the curve.[7][8] The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9]
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.[10][11]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are shaken together for 24 hours to ensure mutual saturation.[10] The two phases are then allowed to separate completely.[10]
-
Sample Preparation: A stock solution of the compound is prepared, typically in a solvent like DMSO.[10]
-
Partitioning: A known amount of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases. The mixture is then shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Protocol:
-
Solution Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., at various pH values such as 1.2, 4.5, and 6.8, maintained at 37 ± 1 °C to mimic physiological conditions).[12]
-
Equilibration: The resulting suspension is agitated (e.g., using an orbital shaker) for a sufficient period to ensure that equilibrium is reached.[12] Preliminary tests are recommended to determine the necessary equilibration time.[12]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC.
-
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[12]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of 6-chloro-1H-benzoimidazole-2-carboxylic acid.
Caption: A generalized synthesis pathway for 6-chloro-1H-benzoimidazole-2-carboxylic acid.
Caption: Experimental workflow for determining the physicochemical properties of a compound.
Biological Context
Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[13][14] The 6-chloro substitution on the benzimidazole ring can influence these activities.[13] While specific signaling pathways for 6-chloro-1H-benzoimidazole-2-carboxylic acid are not extensively documented in the available literature, its role as a key intermediate suggests its importance in the synthesis of more complex, biologically active molecules.[1] Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by derivatives of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Chloro-1H-benzo[d]imidazole-2-carboxylic acid [cymitquimica.com]
- 3. 6-Chloro-1H-benzimidazole-2-carboxylic acid 97 1443425-14-6 [sigmaaldrich.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 8. byjus.com [byjus.com]
- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. isca.me [isca.me]
- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

